Sorokinianin

Descripción general

Descripción

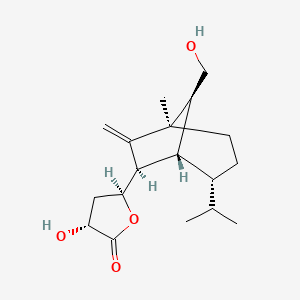

Sorokinianin is a novel phytotoxin produced by the phytopathogenic fungus Bipolaris sorokiniana. It has been identified as a significant inhibitor of barley germination. The chemical structure of sorokinianin has been determined predominantly based on 2D NMR techniques, revealing it as 3-hydroxy-5-(8′-hydroxymethyl-4′-isopropyl-1′-methyl-7′-methylenebicyclo[3.2.1]oct-6′-yl)tetrahydro-2-furanone (Nakajima et al., 1994).

Synthesis Analysis

The synthesis of (+)-sorokinianin employed d-carvone as the sole chiral source, using stereoselective intra- and intermolecular aldol reactions. This approach constructed the bicyclo[3.2.1]octane system and introduced the lactone moiety, confirming the absolute configuration of natural sorokinianin as 1R,4R,5S,6R,8S,13S,2′R (Watanabe et al., 1997).

Molecular Structure Analysis

Sorokinianin's molecular structure was elucidated through comprehensive 2D NMR studies, suggesting its biogenesis not from a geranylgeranylpyrophosphate by two carbon removal but from a farnesylpyrophosphate with an additional C3 unit. This structure includes a unique bicyclo[3.2.1]octane skeleton, indicating a mixed origin from sesquiterpene and tricarboxylic acid (TCA) pathways (Nakajima et al., 1994).

Chemical Reactions and Properties

The biosynthesis of sorokinianin involves incorporation from sodium [1,2-13 C2] acetate, highlighting its sesquiterpene origin for the majority of the molecule except for the C3 portion, which is derived from the acetyl CoA-related metabolic pathway. This underscores the unique chemical reactions involved in sorokinianin’s biosynthesis, with implications for its chemical reactivity and interactions (Nakajima et al., 1998).

Physical Properties Analysis

While specific studies on the physical properties of sorokinianin, such as melting point, solubility, and crystal structure, are not directly available from the provided sources, the molecular structure and synthesis methods imply significant insights into its physical behavior, stability, and solubility characteristics.

Chemical Properties Analysis

Sorokinianin exhibits phytotoxicity, which can be attributed to its unique chemical structure. The presence of a bicyclo[3.2.1]octane skeleton and a lactone moiety within its structure suggests specific chemical properties, including reactivity and biological activity, particularly as an inhibitor of barley germination. The synthesis and structural elucidation studies provide a foundational understanding of these properties (Watanabe et al., 1997), (Nakajima et al., 1994).

Aplicaciones Científicas De Investigación

Structure and Biosynthesis : Sorokinianin was first identified by Nakajima et al. (1994), who determined its structure to be 3-hydroxy-5-(8′-hydroxymethyl-4′-isopropyl-1′-methyl-7′-methylenebicyclo[3.2.1]oct-6′-yl)tetrahydro-2-furanone (Nakajima et al., 1994). This initial study was foundational in understanding the chemical nature of sorokinianin.

Biogenetic Origin : In a subsequent study, Nakajima et al. (1998) explored the biogenetic origin of sorokinianin, revealing that it is a sesquiterpene derived predominantly from farnesylpyrophosphate and an additional C3 unit (Nakajima et al., 1998).

Synthesis and Configuration : Another significant contribution was made by Watanabe et al. (1997) who synthesized sorokinianin in an optically active form and confirmed its absolute configuration (Watanabe et al., 1997).

Comparison with Related Phytotoxins : Nakajima (1998) also investigated the structures and biosyntheses of related phytotoxins in Bipolaris sorokiniana and Cochliobolus Spicifer, providing insights into the biosynthetic pathways and structural similarities of these compounds (Nakajima, 1998).

Mecanismo De Acción

Target of Action

Sorokinianin is a phytotoxin that primarily targets fungal spores, specifically those of Fusarium solani . It exhibits significant antifungal activity, effectively suppressing the germination of these spores .

Mode of Action

It is known to have an inhibitory effect on the germination of fungal spores . This suggests that Sorokinianin interacts with its targets in a way that disrupts their normal growth and development processes.

Biochemical Pathways

Sorokinianin is a complex phytotoxic furanone . It is synthesized from prehelminthosporol through a series of reactions that include the addition of a member of the TCA cycle, decarboxylation, and lactonization . This process suggests that Sorokinianin’s biosynthesis involves both the terpene and polyketide pathways.

Result of Action

The primary result of Sorokinianin’s action is the suppression of spore germination in certain fungi . This antifungal activity can help control the spread of fungal diseases, particularly in agricultural settings where such fungi can cause significant crop damage.

Action Environment

The efficacy and stability of Sorokinianin can be influenced by various environmental factors. For instance, the production of Sorokinianin may be affected by the specific strain of the fungus from which it is derived Additionally, the effectiveness of Sorokinianin as an antifungal agent may vary depending on the specific environmental conditions, such as temperature and humidity, under which the targeted fungi grow

Propiedades

IUPAC Name |

(3R,5S)-3-hydroxy-5-[(1R,4R,5S,6R,8S)-8-(hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c1-9(2)11-5-6-18(4)10(3)15(16(11)12(18)8-19)14-7-13(20)17(21)22-14/h9,11-16,19-20H,3,5-8H2,1-2,4H3/t11-,12+,13-,14+,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGFDIFCKGMAJK-BCHHIPDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C(C1C(C2=C)C3CC(C(=O)O3)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@]2([C@H]([C@H]1[C@H](C2=C)[C@@H]3C[C@H](C(=O)O3)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sorokinianin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.